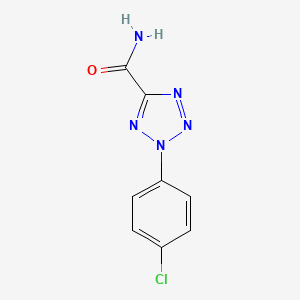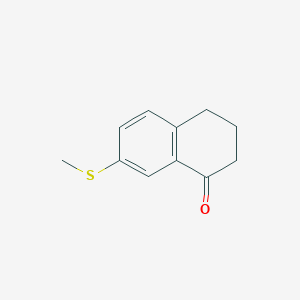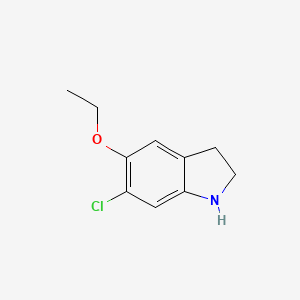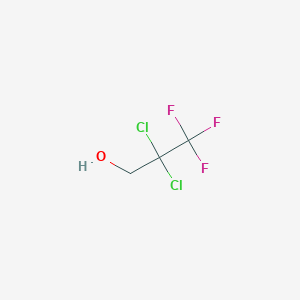![molecular formula C21H19N3O5 B2521363 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one CAS No. 1211909-90-8](/img/structure/B2521363.png)
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C21H19N3O5 and its molecular weight is 393.399. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
Heterocyclic compounds, especially those containing oxadiazole and furan moieties, are of significant interest due to their wide range of biological activities. Compounds similar to the one mentioned have been synthesized and characterized for their potential as bioactive molecules. The synthesis of these compounds often involves innovative methodologies to incorporate diverse functional groups, enhancing their pharmacological profiles (Cecchi et al., 2006).
Antimicrobial Activity
Derivatives of oxadiazole, including those linked with piperidine and furan rings, have shown promising antimicrobial properties. The structural diversity of these compounds allows for the exploration of their mechanism of action against various microbial strains, potentially leading to the development of new antimicrobial agents. Research on azole derivatives has indicated that modifications in their structure can significantly impact their antimicrobial efficacy (Başoğlu et al., 2013).
Anticancer and Antileishmanial Potential
The incorporation of oxadiazole and furan units into heterocyclic compounds has been explored for anticancer and antileishmanial activities. Novel synthetic approaches to these compounds have led to the discovery of molecules with significant biological activities, opening new avenues for the development of therapeutic agents for treating cancer and leishmaniasis. The study of furoxan and benzofuroxan derivatives, for instance, highlighted their remarkable leishmanicidal activity, demonstrating the therapeutic potential of these compounds (Dutra et al., 2014).
Vasodilator and Cardiovascular Effects
The chemical characteristics of furoxans, closely related to the functionalities of the compound , have been associated with vasodilator actions. These compounds have been studied for their ability to release nitric oxide and induce vasodilation, suggesting potential applications in cardiovascular research and the treatment of related diseases. The molecular mechanisms underlying the vasodilator action of furoxans provide insight into how similar compounds might be utilized in therapeutic settings (Feelisch et al., 1992).
Eigenschaften
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5/c25-19(6-4-14-3-5-16-18(12-14)28-13-27-16)24-9-7-15(8-10-24)20-22-23-21(29-20)17-2-1-11-26-17/h1-6,11-12,15H,7-10,13H2/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUFDYZNLKNYEZ-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)C=CC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)/C=C/C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(5-butan-2-ylsulfanyl-4-cyclohexyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2521284.png)


![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-fluorophenyl)methanone](/img/structure/B2521293.png)
![2-[2-(4-Bromophenyl)acetamido]-2-phenylacetic acid](/img/structure/B2521294.png)
![3-((6-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-2-oxobenzo[d]oxazol-3(2H)-yl)methyl)-4-methoxybenzaldehyde](/img/structure/B2521295.png)

![2-Chloro-N-[4-(2,5-dimethylpyrrol-1-yl)cyclohexyl]acetamide](/img/structure/B2521297.png)
![7-((2-chlorobenzyl)thio)-3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2521300.png)

![Methyl {(4E)-4-[(dimethylamino)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-YL}acetate](/img/structure/B2521302.png)